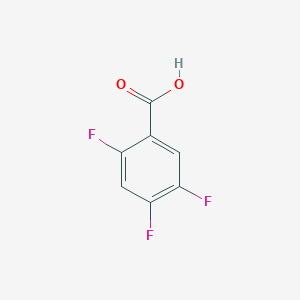
2,4,5-Trifluorobenzoic acid
货号 B125228
:
446-17-3
分子量: 176.09 g/mol
InChI 键: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05233085
Procedure details


A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer was charged with 30.00 g of 3,4,6-trifluorophthalic acid, and 200 mL of dimethyl sulfoxide. The reaction mixture was then heated with stirring for 27.5 hr. at a bath temperature of 149° C. The flask was then allowed to cool to room temperature and the contents were poured into 500 mL of water, and extracted with 4×200 mL of ethyl acetate. The combined organic extracts were washed with water (2×200 mL), dried over magnesium sulfate, filtered, and the solvent removed on a rotary evaporator followed by drying at the pump overnight. The crude product was then dissolved in 25 mL of ethyl acetate and introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane). The product was then eluted with 90:10 hexane:ethyl acetate under a slight nitrogen pressure, and the fractions (500 mL each) were monitored by gas chromatography. The fractions containing the product were combined, the solvent removed on a rotary evaporator, and then dried at the pump overnight to give 2,4,5-trifluorobenzoic acid as a light yellow solid. Recrystallization of the product from toluene (50 mL, ca. 60° C.) gave a white product (66.9% overall yield).
Name
3,4,6-trifluorophthalic acid
Quantity
30 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1C(O)=O.CS(C)=O>O>[F:12][C:8]1[CH:9]=[C:10]([F:11])[C:2]([F:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6]
|
Inputs


Step One
|
Name
|
3,4,6-trifluorophthalic acid
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(C(=O)O)=C(C=C1F)F)C(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 27.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
temperature of 149° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 4×200 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying at the pump overnight
|
|
Duration
|
8 (± 8) h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was then dissolved in 25 mL of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane)
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was then eluted with 90:10 hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at the pump overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
27.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
